molecular formula C10H16BNO2 B117506 (2-Amino-4-isobutylphenyl)boronic acid CAS No. 153624-54-5

(2-Amino-4-isobutylphenyl)boronic acid

Cat. No.: B117506
CAS No.: 153624-54-5
M. Wt: 193.05 g/mol
InChI Key: FCQVRTWRJLAVOQ-UHFFFAOYSA-N
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Description

(2-Amino-4-isobutylphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and an isobutyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

(2-Amino-4-isobutylphenyl)boronic acid, also known as [2-amino-4-(2-methylpropyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers an organyl group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is a part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The product of the SM coupling reaction can undergo further reactions to form more complex structures, depending on the specific requirements of the synthesis .

Pharmacokinetics

It’s worth noting that the compound is relatively stable and readily prepared, making it a useful reagent in the sm coupling reaction .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed efficiently in a variety of conditions, making this compound a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-isobutylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide precursor with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium acetate and a palladium catalyst such as Pd(dppf)Cl₂.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-isobutylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The amino and isobutyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Boronate esters or boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

(2-Amino-4-isobutylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Boronic acids are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the amino and isobutyl substituents, making it less versatile in certain applications.

    4-Formylphenylboronic acid: Contains a formyl group instead of an amino group, leading to different reactivity and applications.

    3-Aminophenylboronic acid: Similar structure but lacks the isobutyl group, affecting its steric and electronic properties.

Uniqueness

(2-Amino-4-isobutylphenyl)boronic acid is unique due to the presence of both amino and isobutyl groups, which enhance its reactivity and versatility in various chemical reactions. These substituents also provide additional sites for functionalization, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

[2-amino-4-(2-methylpropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQVRTWRJLAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595948
Record name [2-Amino-4-(2-methylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153624-54-5
Record name [2-Amino-4-(2-methylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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